Alkaloids, ergot

Catalog No.
S1824546
CAS No.
12126-57-7
M.F
C33H57CoO6
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alkaloids, ergot

CAS Number

12126-57-7

Product Name

Alkaloids, ergot

Molecular Formula

C33H57CoO6

Molecular Weight

0

Synonyms

Alkaloids, ergot

Ergot alkaloids are a complex group of nitrogenous compounds derived from the fungus Claviceps purpurea, which infects cereal grains, particularly rye. These alkaloids are primarily biosynthesized from the amino acid L-tryptophan and are characterized by a tetracyclic ergoline structure. Among the over 80 known ergot alkaloids, notable examples include ergotamine, ergometrine, and ergovaline. These compounds exhibit a diverse range of pharmacological activities due to their structural similarities to biogenic amines such as dopamine and serotonin, allowing them to interact with various neurotransmitter receptors in the central and peripheral nervous systems .

The chemistry of ergot alkaloids involves various reactions, particularly those affecting their amide bonds. Key reactions include:

  • Hydrazinolysis: This method cleaves the amide bond in ergot alkaloids, producing lysergic acid hydrazide, which has potential for drug synthesis .
  • Acidic Hydrolysis: Depending on the conditions, this can yield lysergic acid or its esters .
  • Alkaline Hydrolysis: Similar to acidic hydrolysis but typically results in different products based on the reaction conditions .
  • Oxidative Reactions: Enzymatic transformations involving methyltransferases and oxygenases lead to the formation of various derivatives from lysergic acid .

These reactions highlight the structural diversity and reactivity of ergot alkaloids, which can be tailored for specific applications in pharmaceuticals.

Ergot alkaloids exhibit significant biological activities, including:

  • Vasoconstriction: Compounds like ergotamine are potent vasoconstrictors and are used clinically to treat migraines by constricting blood vessels in the brain .
  • Uterine Contraction: Ergometrine is utilized in obstetrics to induce uterine contractions during childbirth .
  • Hallucinogenic Effects: Lysergic acid diethylamide (LSD), a derivative of lysergic acid, is known for its psychoactive properties and has been studied for its effects on mood and perception .

The interaction of these compounds with serotonin receptors (particularly 5-HT receptors) underpins much of their pharmacological activity, making them valuable in both therapeutic and research contexts.

Synthesis methods for ergot alkaloids can be broadly categorized into natural extraction from fungal sources and synthetic approaches:

  • Natural Extraction: Ergot alkaloids are typically extracted from sclerotia of Claviceps purpurea, which contain 0.15% to 0.5% total alkaloids .
  • Synthetic Approaches: Recent advancements have focused on synthesizing lysergic acid derivatives through various chemical pathways, including:
    • Total Synthesis: Complex multi-step processes that construct the ergoline structure from simpler organic molecules .
    • Semi-synthetic Methods: Modifications of naturally occurring compounds to enhance efficacy or reduce side effects .

These methods continue to evolve, enhancing the efficiency and yield of desired compounds.

Ergot alkaloids have a wide range of applications:

  • Medical Use: Primarily used in treating migraines (ergotamine), inducing labor (ergometrine), and managing conditions like Parkinson's disease due to their dopaminergic activity .
  • Agricultural Use: Some ergot alkaloids serve as natural pesticides due to their toxic effects on certain pests .
  • Research: Studied for their neuropharmacological effects, particularly in understanding receptor interactions related to mood disorders and psychotropics .

Studies investigating the interactions of ergot alkaloids with neurotransmitter receptors have revealed:

  • Serotonin Receptor Binding: Ergotamine exhibits high affinity for several serotonin receptor subtypes (5-HT1A, 5-HT2A), influencing vascular tone and neurotransmission .
  • Dopaminergic Activity: The structural similarity of ergot alkaloids to dopamine allows them to modulate dopaminergic pathways, which is relevant in treating neurological disorders .

These interactions underscore the importance of ergot alkaloids in both therapeutic settings and pharmacological research.

Several compounds share structural or functional similarities with ergot alkaloids. Here are some notable examples:

Compound NameStructure TypeUnique Features
Lysergic Acid DiethylamideHallucinogenic derivativePotent psychoactive effects; used recreationally
ErgometrinePeptide derivativeUsed clinically for uterine contractions
ErgovalinePeptide derivativeAssociated with livestock toxicity
ClavinesNon-peptidic derivativesLess pharmacologically active
Paspalic AcidNon-peptidic amidesExhibits some vasoconstrictive properties

Ergot alkaloids are unique due to their specific receptor interactions and therapeutic applications compared to these similar compounds, which may lack certain pharmacological activities or have different mechanisms of action.

Core Ergoline Scaffold: Structural Features and Chirality

The ergoline scaffold represents the fundamental structural framework shared by all ergot alkaloids, characterized by a tetracyclic ring system that forms the backbone of these biologically active compounds [1] [2]. This tetracyclic structure consists of four interconnected rings designated as rings A, B, C, and D, where rings A and B constitute the indole moiety derived from L-tryptophan, while rings C and D arise from the cyclization involving dimethylallyl pyrophosphate [3] [8].

The ergoline ring system exhibits a partially hydrogenated indole[4,3-fg]quinoline structure, with the indole portion contributing significant pharmacological properties through hydrogen bonding capabilities and aromatic interactions [15] [18]. Ring A contains the pyrrole nitrogen (N1), which participates in crucial hydrogen bonding interactions, while ring B provides the benzene component of the indole system [21] [25]. Ring C represents a six-membered cyclization product that introduces conformational flexibility to the molecule, and ring D functions as a tetrahydropyridine system containing the primary amide attachment point [1] [9].

The stereochemical complexity of ergot alkaloids centers on multiple chiral centers within the ergoline scaffold, most notably at carbon positions C5 and C8 [18] [20]. The C8 position adjacent to the C9-C10 double bond represents the most significant stereochemical determinant, where the S configuration (α-form) corresponds to the naturally occurring, pharmacologically active isomers, while the R configuration (β-form) yields the less active epimers [11] [18]. All naturally occurring ergot alkaloids maintain the R configuration at C5, establishing a consistent stereochemical pattern across the alkaloid family [18] [29].

The chirality at C8 profoundly influences both the optical rotation and biological activity of ergot alkaloids [14] [18]. Natural lysergic acid derivatives exhibit levorotatory optical rotation with high biological activity, whereas their isolysergic acid counterparts (C8-R isomers) display dextrorotatory rotation with significantly reduced pharmacological potency [18] [22]. This stereochemical relationship extends throughout the ergot alkaloid family, establishing a fundamental structure-activity relationship that governs their therapeutic applications [10] [18].

RingRing TypeOriginKey AtomsStereochemical CentersFunctional Significance
AIndole (Pyrrole)Tryptophan indoleN1NoneIndole NH hydrogen bonding
BIndole (Benzene)Tryptophan benzeneC2-C7NoneAromatic π-π interactions
CSix-memberedCyclization productC5-C10C5Conformational flexibility
DTetrahydropyridineDMAPP incorporationN6, C8-C9C8, (C10)Amide attachment point

Major Subclasses: Clavines, Lysergic Acid Derivatives, and Ergopeptines

Ergot alkaloids are systematically classified into three major structural subclasses based on their substitution patterns and molecular complexity: clavines, lysergic acid derivatives, and ergopeptines [1] [9] [26]. This classification system reflects both biosynthetic relationships and structural diversity within the ergot alkaloid family, with each subclass exhibiting distinct chemical and biological properties [9] [12].

Clavines represent the simplest structural class, characterized by the basic ergoline tetracyclic system with various hydroxyl, acetyl, or prenyl substituents [9] [21]. Representative clavines include festuclavine, agroclavine, elymoclavine, chanoclavine I, and the fumigaclavine series [21] [25]. Chanoclavine I occupies a unique position as a tricyclic intermediate lacking the complete D-ring cyclization [21] [25]. The fumigaclavines demonstrate progressive structural elaboration, with fumigaclavine A containing an acetoxy group at C9, fumigaclavine B bearing both hydroxyl and acetoxy substituents, and fumigaclavine C incorporating an additional prenyl moiety [5] [21]. Molecular weights within the clavine subclass range from 178 to 340 daltons, reflecting their relatively simple structural architecture [21] [26].

Lysergic acid derivatives constitute the intermediate complexity subclass, featuring the complete ergoline scaffold with carboxylic acid or simple amide functionality at C8 [8] [20] [29]. Lysergic acid itself serves as the fundamental member, containing a carboxylic acid group that enables further derivatization [8] [24]. Ergometrine (ergonovine) represents the most prominent lysergic acid derivative, formed through amidation with 2-amino-1-propanol to yield lysergic acid α-hydroxyethylamide [10] [20] [29]. Ergine exemplifies the simple amide derivatives, containing lysergic acid amide functionality [2] [8]. These compounds maintain the characteristic C9=C10 double bond and exhibit molecular weights ranging from 267 to 325 daltons [8] [18].

Ergopeptines constitute the most structurally complex subclass, characterized by the attachment of cyclic tripeptide chains to lysergic acid through amide linkages [10] [20]. The tripeptide component invariably contains L-proline as the third amino acid, with the first two positions occupied by various non-polar amino acids including phenylalanine, leucine, valine, alanine, and isoleucine [10] [12]. Ergotamine incorporates phenylalanine-proline-alanine, ergocristine contains phenylalanine-proline-valine, ergocryptine features leucine-proline-valine, ergocornine includes valine-proline-leucine, ergosine contains phenylalanine-proline-leucine, and ergovaline incorporates valine-proline-alanine [12] [18] [20].

A unique structural feature distinguishing ergopeptines from other naturally occurring molecules is the presence of a cyclol bridge, formed through the reaction of an α-hydroxyamino acid adjacent to lysergic acid with the carboxyl group of proline [10] [16]. This cyclol structure creates a bicyclic tripeptide system that significantly influences the conformational properties and biological activity of ergopeptines [10] [16]. Molecular weights within the ergopeptine subclass range from 533 to 609 daltons, reflecting their complex peptidic architecture [12] [18].

Alkaloid NameClassificationMolecular FormulaMolecular Weight (g/mol)Tripeptide Amino AcidsRing System
ErgotamineErgopeptineC33H35N5O5581.66Phenylalanine-Proline-AlanineErgoline + Tripeptide
ErgocristineErgopeptineC35H39N5O5609.71Phenylalanine-Proline-ValineErgoline + Tripeptide
ErgocryptineErgopeptineC32H41N5O5575.70Leucine-Proline-ValineErgoline + Tripeptide
ErgometrineLysergic Acid DerivativeC19H23N3O2325.41N/AErgoline + Aminoethanol
Lysergic AcidLysergic Acid DerivativeC16H16N2O2268.31N/AErgoline + Carboxylic Acid
FestuclavineClavineC16H20N2240.34N/AErgoline
AgroclavineClavineC16H18N2238.33N/AErgoline
Fumigaclavine AClavineC16H20N2O2272.34N/AErgoline + Acetoxy

Isomerization Dynamics: Ergopeptines vs. Ergopeptinines

The isomerization dynamics between ergopeptines and their corresponding ergopeptinines represents a fundamental aspect of ergot alkaloid chemistry, involving spontaneous epimerization at the C8 stereocenter that significantly impacts both chemical stability and biological activity [11] [12]. This isomerization process occurs readily in solution and affects all members of the ergopeptine family, creating equilibrium mixtures of α-forms (ergopeptines) and β-forms (ergopeptinines) [11] [14].

The mechanistic basis of ergopeptine-ergopeptinine isomerization involves rotation around the C8-C9 bond, facilitated by the conjugated double bond system and influenced by solvent effects, temperature, and pH conditions [11] [14]. The α-forms (8S configuration) represent the naturally occurring, pharmacologically potent isomers, while the β-forms (8R configuration) constitute the epimerized products with reduced biological activity [11] [18]. This epimerization occurs through a reversible process that establishes characteristic equilibrium ratios dependent on environmental conditions [11] [12].

Experimental studies have demonstrated that ergopeptine epimerization rates vary significantly with solvent systems [11]. In chloroform, ergocryptine shows minimal epimerization, while modest epimerization occurs in acetone and acetonitrile (less than 5%) [11]. However, substantial epimerization occurs in protic solvents, with methanol inducing 78% conversion to ergocryptinine within 38 days, and aqueous methanol mixtures producing 47% epimerization within 42 days [11]. These solvent-dependent effects reflect the stabilization of different conformational states and the influence of hydrogen bonding on the epimerization mechanism [11] [14].

Temperature represents another critical factor governing isomerization dynamics, with elevated temperatures accelerating the epimerization process [11]. At 37°C, ergovaline demonstrates rapid epimerization to ergovalinine in various solvent systems, including phosphate buffers, aqueous solutions, and organic solvents [11]. The epimerization kinetics follow approximately linear rates in certain conditions (phosphate buffer at pH 3, water, methanol, acetonitrile) while exhibiting first-order behavior in others (phosphate buffers at pH 7.5 and 9, fetal bovine serum solutions) [11].

The equilibrium ratios between ergopeptines and ergopeptinines typically favor the α-forms, with most ergopeptines establishing approximately 3:2 ratios of α-form to β-form under standard conditions [11] [12]. However, ergovaline represents an exception, often reaching equilibrium ratios of approximately 2:3 (α:β), indicating greater thermodynamic stability of the β-form in this particular alkaloid [11]. These equilibrium positions are reached within 1 to 19 hours under physiological conditions, demonstrating the rapid nature of the isomerization process [11].

The biological implications of ergopeptine-ergopeptinine isomerization are profound, as the α-forms generally exhibit high pharmacological activity while the β-forms display low to moderate activity [11] [18]. This activity differential necessitates careful consideration of isomeric composition in research applications and requires controlled storage conditions to maintain desired stereochemical ratios [11]. Studies utilizing purified ergopeptines must account for spontaneous epimerization under experimental conditions, as failure to monitor isomeric composition can lead to inconsistent results [11] [12].

Storage stability studies reveal that ergopeptines maintain greater stability at reduced temperatures, with less than 0.5% epimerization observed when stored at -40°C for 20 to 52 days in both protic and aprotic solvents [11]. This temperature dependence provides practical guidance for maintaining ergopeptine integrity during research applications and analytical procedures [11].

Ergopeptine (α-form)Ergopeptinine (β-form)C8 StereochemistryEquilibrium Ratio (α:β)Rate FactorsBiological Activity Ratio
ErgotamineErgotaminine8S (α) ⇌ 8R (β)~3:2Temperature, pH, solventHigh:Low
ErgocristineErgocristinine8S (α) ⇌ 8R (β)~3:2Temperature, pH, solventHigh:Low
ErgocryptineErgocryptinine8S (α) ⇌ 8R (β)~3:2Temperature, pH, solventHigh:Low
ErgovalineErgovalinine8S (α) ⇌ 8R (β)~2:3Temperature, pH, solventHigh:Moderate

Dates

Modify: 2023-07-20

Explore Compound Types